molecular formula C7H5F2NO B2531620 1-(3,5-Difluoropyridin-4-yl)ethan-1-one CAS No. 1823802-38-5

1-(3,5-Difluoropyridin-4-yl)ethan-1-one

Cat. No. B2531620
CAS RN: 1823802-38-5
M. Wt: 157.12
InChI Key: NECQDUNGSZVAFS-UHFFFAOYSA-N
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Description

The compound "1-(3,5-Difluoropyridin-4-yl)ethan-1-one" is a fluorinated pyridine derivative with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and functionalities. These compounds exhibit interesting properties such as antimicrobial activity, potential for use in nonlinear optics, and inhibitory activity against certain proteins, which could be relevant for the analysis of "1-(3,5-Difluoropyridin-4-yl)ethan-1-one".

Synthesis Analysis

The synthesis of related compounds often involves the reaction of hydrazides with other reagents to form heterocyclic structures, as seen in the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone . This suggests that similar methods could potentially be applied to synthesize the compound of interest, possibly involving fluorination steps to introduce the difluoropyridin moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(3,5-Difluoropyridin-4-yl)ethan-1-one" has been studied using various computational methods, including density functional theory (DFT) . These studies provide information on the optimized geometry, vibrational frequencies, and molecular electrostatic potential, which are crucial for understanding the reactivity and interaction of the molecule with other species.

Chemical Reactions Analysis

The chemical reactivity of related compounds is often associated with the presence of a carbonyl group, which is a site for nucleophilic attack . The fluorine atoms attached to the aromatic ring can also influence the reactivity, as they can affect the electron distribution within the molecule . These insights can be extrapolated to predict the reactivity of "1-(3,5-Difluoropyridin-4-yl)ethan-1-one".

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as their nonlinear optical properties and antimicrobial activity, have been evaluated . For instance, the first hyperpolarizability of these compounds has been calculated to assess their potential in nonlinear optics . Additionally, antimicrobial activity has been observed in compounds with a similar structure, indicating that "1-(3,5-Difluoropyridin-4-yl)ethan-1-one" might also possess such properties .

Scientific Research Applications

Synthesis and Molecular Structure

The study by Percino et al. (2006) focuses on the synthesis and molecular structure determination of a compound derived from pyridine, which is structurally related to 1-(3,5-Difluoropyridin-4-yl)ethan-1-one. The research presents the isolation and characterization of 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one, further modified to produce 1,2-di(pyridin-2-yl)ethane-1,2-dione, and eventually 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol. The crystal and molecular structure of the final compound was elucidated using single-crystal X-ray diffraction, highlighting its crystallization in the monoclinic system and providing insights into the instability and reactivity of such compounds in different environmental conditions (Percino et al., 2006).

Fluorescent Chemosensor Development

In another study by Shylaja et al. (2020), a novel fluorescent chemosensor based on dimethylfuran tethered 2-aminopyridine-3-carbonitriles was developed. This sensor demonstrated high sensitivity and selectivity towards Fe3+ ions and picric acid, with detection limits in the nanomolar range. The study illustrates the potential application of pyridine derivatives in environmental monitoring and safety, offering a rapid and efficient method for detecting hazardous substances (Shylaja et al., 2020).

Metal-Free Cycloaddition Reactions

Alcaide et al. (2015) explored the use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, which are structurally similar to 1-(3,5-Difluoropyridin-4-yl)ethan-1-one, as 1,2-dipole precursors in metal-free [2+2] cycloaddition reactions with alkynes. This study presents a novel, mild, and facile protocol for the synthesis of substituted cyclobutenes at room temperature, emphasizing the versatility and efficiency of pyridine derivatives in organic synthesis without the need for metal catalysts or harsh reaction conditions (Alcaide et al., 2015).

Quantum Mechanical Modeling

Research by Cataldo et al. (2014) involved quantum mechanical modeling of fluoromethylated-pyrrol derivatives, including compounds structurally akin to 1-(3,5-Difluoropyridin-4-yl)ethan-1-one. The study analyzed the structural, vibrational, and reactivity properties of these compounds, providing valuable insights into their electronic structures and potential applications in materials science and chemistry. Such theoretical studies are crucial for understanding the fundamental properties of chemical compounds and guiding experimental research (Cataldo et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H227, H302, H315, H319, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

1-(3,5-difluoropyridin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECQDUNGSZVAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluoropyridin-4-yl)ethan-1-one

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